

A Comparative Guide to the Odor Threshold of 2-Ethyl-5-methylpyrazine

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Compound of Interest

Compound Name: 2-Ethyl-5-methylpyrazine

Cat. No.: B082492

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This guide provides a detailed comparison of the odor threshold of **2-Ethyl-5-methylpyrazine** with structurally similar pyrazine alternatives. It is intended for researchers, scientists, and professionals in the fields of sensory science, food chemistry, and drug development. The following sections present quantitative data, comprehensive experimental protocols, and visual workflows to facilitate a deeper understanding of odor threshold determination.

Quantitative Comparison of Pyrazine Odor Thresholds

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.^{[1][2]} For pyrazines, which are known for their nutty, roasted, and earthy aromas, these thresholds can vary significantly based on their chemical structure. The table below summarizes the odor detection thresholds of **2-Ethyl-5-methylpyrazine** and several other common pyrazines in water.

Compound	Chemical Formula	Odor Description	Odor Detection Threshold (in water, ppb)
2-Ethyl-5-methylpyrazine	C ₇ H ₁₀ N ₂	Nutty, roasted, somewhat "grassy"	100[3]
2-Methylpyrazine	C ₅ H ₆ N ₂	Green, nutty, cocoa, musty, potato	60,000[3]
2,5-Dimethylpyrazine	C ₆ H ₈ N ₂	Chocolate, roasted nuts, earthy	800[1][3]
2,3,5-Trimethylpyrazine	C ₇ H ₁₀ N ₂	Nutty, baked potato, roasted peanut, cocoa	400[3]
2-Ethyl-3,5-dimethylpyrazine	C ₈ H ₁₂ N ₂	Cocoa, chocolate, nutty (burnt almond)	1[3]
2,3,5,6-Tetramethylpyrazine	C ₈ H ₁₂ N ₂	Weak, nutty, musty, chocolate	1000[3]

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a critical aspect of sensory analysis. A widely accepted and robust method is the 3-Alternative Forced-Choice (3-AFC) test, which is often performed in accordance with standards such as ASTM E679-19.[1][4][5]

Objective: To determine the minimum concentration of a substance in a specific medium (e.g., water) that can be reliably detected by a panel of human assessors.

Materials:

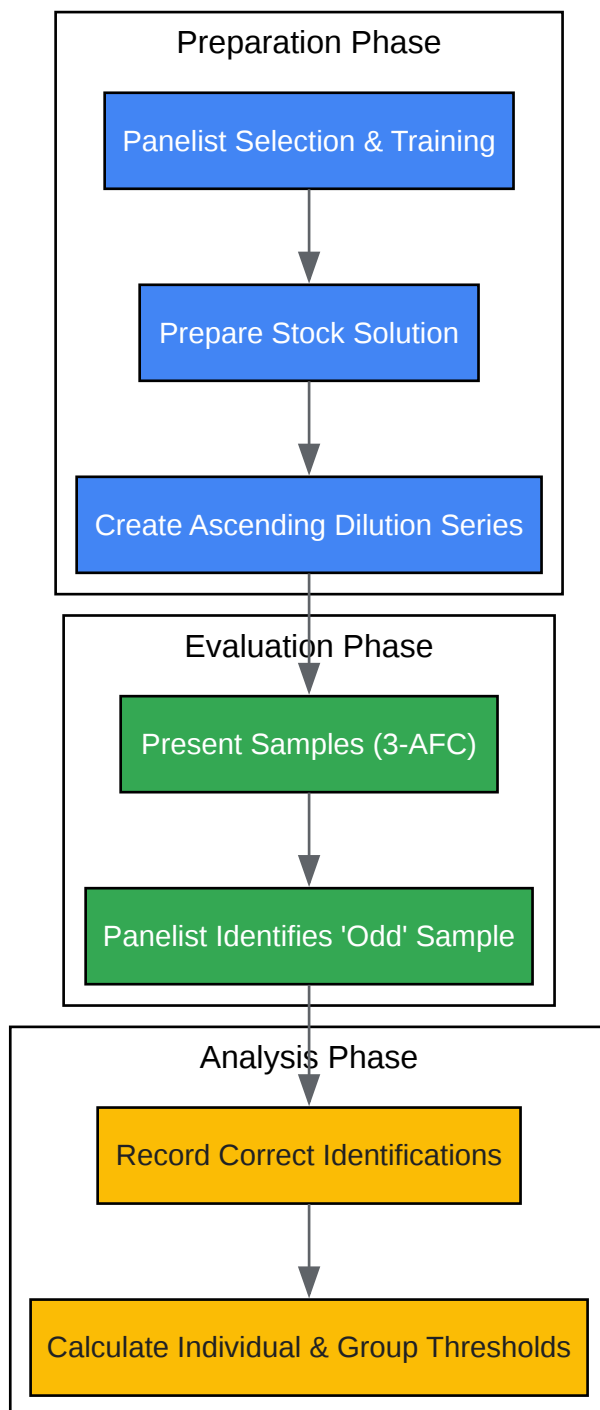
- Compound of interest (e.g., **2-Ethyl-5-methylpyrazine**)
- Odor-free water for dilutions
- Glass flasks with glass or TFE-lined closures

- Pipettes and other necessary labware
- A panel of trained human assessors (typically 6-12 individuals)[6]

Procedure:

- Panelist Selection and Training:
 - Select panelists based on their sensory acuity and ability to follow instructions.
 - Train panelists to familiarize them with the odor character of the compound and the test procedure. Exclude individuals with specific anosmias (inability to smell certain odors).
- Sample Preparation:
 - Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent, which is then diluted in odor-free water to create a primary aqueous stock solution.[1]
 - Ascending Concentration Series: Create a series of dilutions from the primary stock solution. The concentrations should increase in geometric steps (e.g., by a factor of 2 or 3).[1][6]
- Sensory Evaluation (3-AFC Method):
 - For each concentration level, present three samples to each panelist. Two of the samples are blanks (odor-free water), and one contains the diluted odorant.[1]
 - The order of presentation for the three samples should be randomized for each trial.
 - Instruct panelists to sniff the headspace of each flask and identify the sample that is different from the other two.
- Data Analysis:
 - Record the number of correct identifications at each concentration level.

- The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.[7]
- The group threshold is often defined as the concentration at which 50% of the panelists can correctly identify the odd sample. This is determined by statistical analysis of the collected data.[6]



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Fig. 1: Experimental workflow for odor threshold determination using the 3-AFC method.

Alternative Methodology: Gas Chromatography-Olfactometry (GC-O)

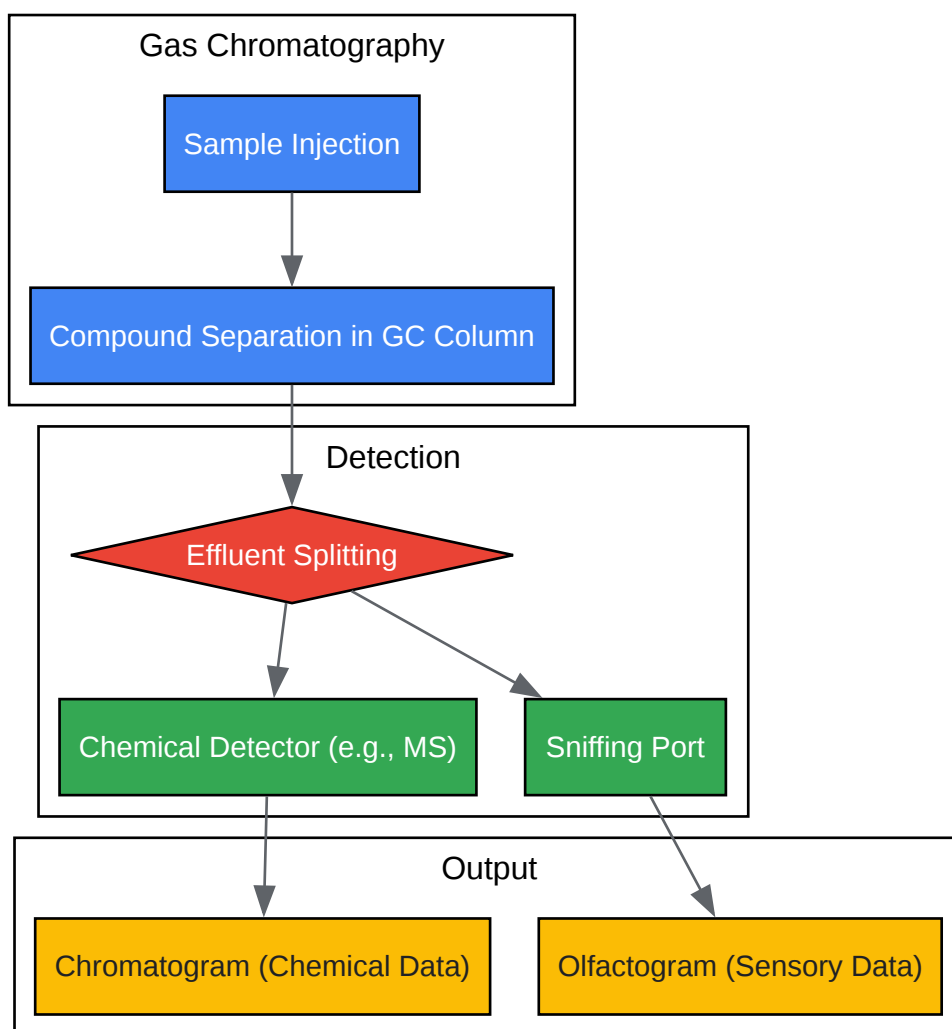
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensory detection of the human nose.
[8]

Workflow:

- A sample containing volatile compounds is injected into the gas chromatograph.
- The compounds are separated based on their physicochemical properties as they pass through the GC column.
- The effluent from the column is split. One portion goes to a chemical detector (like a mass spectrometer for identification), and the other portion is directed to a sniffing port.
- A trained human assessor at the sniffing port records the time, duration, intensity, and description of any odors detected.[9]

GC-O is particularly useful for identifying the specific odor-active compounds in a complex mixture and determining their individual odor potencies.[10] There are several methods for quantifying odor activity with GC-O, including:

- **Detection Frequency:** A panel of assessors sniffs the sample, and the number of panelists who detect an odor at a specific time is recorded.[8]
- **Dilution to Threshold:** The sample is serially diluted and re-analyzed until the odor is no longer detectable. This provides a measure of the odor's potency.[8][10]
- **Direct Intensity:** Assessors rate the perceived intensity of the eluting odors on a scale.[8]



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Fig. 2: General workflow of a Gas Chromatography-Olfactometry (GC-O) system.

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